molecular formula C8H5KN2O2S B7737352 potassium;2-amino-1,3-benzothiazole-6-carboxylate

potassium;2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B7737352
M. Wt: 232.30 g/mol
InChI Key: PUHVJZUDWJGXCF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,3-benzothiazole derivatives, including potassium;2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various methods. One common approach involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2 . This method yields high to excellent results under mild conditions.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) as raw materials is also a notable method . These processes are designed to be efficient and environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonium thiocyanate, and acetic acid . The conditions for these reactions typically involve mild temperatures and the presence of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate leads to the formation of 2-amino-6-thiocyanato benzothiazole .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;2-amino-1,3-benzothiazole-6-carboxylate include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific ability to block voltage-dependent calcium channels while also inhibiting sodium channels and modulating potassium channels . This unique combination of effects makes it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

potassium;2-amino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.K/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHVJZUDWJGXCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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